molecular formula C15H17NO3 B12735880 N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine CAS No. 134133-92-9

N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine

Cat. No.: B12735880
CAS No.: 134133-92-9
M. Wt: 259.30 g/mol
InChI Key: FTEDRBQFOLSRLC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(222)octan-4-amine is a synthetic organic compound characterized by its unique bicyclic structure and the presence of an ethynyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the bicyclic core: This could involve a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the ethynyl group: This step might involve a Sonogashira coupling reaction, where an ethynyl group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alkanes or amines.

Scientific Research Applications

N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(22

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the bicyclic structure might influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-(4-phenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine: Lacks the ethynyl group.

    N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

N,N-Dimethyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octan-4-amine is unique due to the presence of the ethynyl group, which can impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

134133-92-9

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

1-(4-ethynylphenyl)-N,N-dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C15H17NO3/c1-4-12-5-7-13(8-6-12)15-17-9-14(10-18-15,11-19-15)16(2)3/h1,5-8H,9-11H2,2-3H3

InChI Key

FTEDRBQFOLSRLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Origin of Product

United States

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